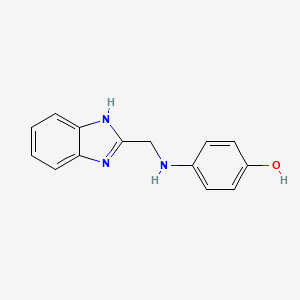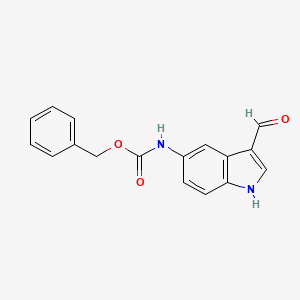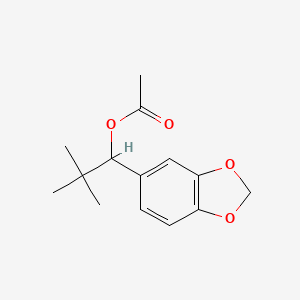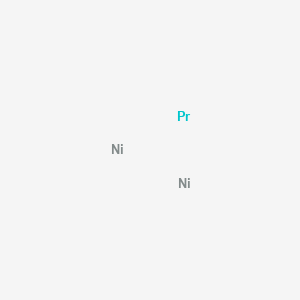
3-hydroxy-N-methyl-2,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-methyl-2,3-diphenylpropanamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a hydroxyl group, a methyl group, and two phenyl groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-methyl-2,3-diphenylpropanamide typically involves the reaction of N-methyl-2,3-diphenylpropanamide with a suitable hydroxylating agent. One common method is the hydroxylation of N-methyl-2,3-diphenylpropanamide using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-methyl-2,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-2,3-diphenylpropanone.
Reduction: The compound can be reduced to form N-methyl-2,3-diphenylpropanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: N-methyl-2,3-diphenylpropanone
Reduction: N-methyl-2,3-diphenylpropanol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-hydroxy-N-methyl-2,3-diphenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-hydroxy-N-methyl-2,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-hexyl-3-hydroxy-2-methyl-3,3-diphenylpropanamide
- N,N-diethyl-3-hydroxy-3,3-diphenylpropanamide
- N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-3-phenylpropanamide
Uniqueness
3-hydroxy-N-methyl-2,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and phenyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
13143-88-9 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-hydroxy-N-methyl-2,3-diphenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-17-16(19)14(12-8-4-2-5-9-12)15(18)13-10-6-3-7-11-13/h2-11,14-15,18H,1H3,(H,17,19) |
InChI Key |
GBFOSAFFKVHORO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)












